molecular formula C11H15ClN2O B7871726 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide

2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide

Cat. No.: B7871726
M. Wt: 226.70 g/mol
InChI Key: PFRAPOXSOCWRRO-UHFFFAOYSA-N
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Description

2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide (CAS: Not explicitly provided; referenced as discontinued in ) is a chloro-substituted acetamide derivative featuring a 3-chlorophenyl ethyl group, a methyl substituent on the acetamide nitrogen, and an amino group on the acetamide backbone. Its molecular formula is inferred as C₁₂H₁₆ClN₂O (molecular weight ~254.7 g/mol), based on analogs in the evidence (e.g., cyclopropyl and isopropyl variants in ).

Key structural features:

  • 3-Chlorophenyl group: Enhances lipophilicity and influences electronic properties.
  • Methyl and amino groups: Modulate steric effects and hydrogen-bonding capacity.

Properties

IUPAC Name

2-amino-N-[1-(3-chlorophenyl)ethyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-8(14(2)11(15)7-13)9-4-3-5-10(12)6-9/h3-6,8H,7,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRAPOXSOCWRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)N(C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloroacetophenone and methylamine.

    Formation of Intermediate: 3-chloroacetophenone undergoes a reductive amination with methylamine to form N-methyl-3-chloroacetophenone.

    Acetamide Formation: The intermediate is then reacted with acetic anhydride to introduce the acetamide group, yielding N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide.

    Amination: Finally, the compound is aminated using ammonia or an amine source to introduce the amino group, resulting in 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The chlorinated phenyl ring is susceptible to nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or ammonia can be employed under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In organic synthesis, 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide serves as a building block for more complex molecules

Biology and Medicine

The compound’s structure suggests potential biological activity, making it a candidate for drug development. It may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial effects, although specific studies are required to confirm these activities.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates for the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide exerts its effects depends on its interaction with biological targets. The amino group and chlorinated phenyl ring may interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Acetamide Nitrogen

(a) N-Cyclopropyl Analog
  • Compound: 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide (CAS: 1353952-45-0)
  • Molecular Formula : C₁₃H₁₇ClN₂O
  • Molecular Weight : 252.75 g/mol
  • Key Differences: Replacing the methyl group with a cyclopropyl ring increases steric bulk and rigidity.
(b) N-Isopropyl Analog
  • Compound: 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-isopropyl-acetamide (CAS: 1353964-00-7)
  • Molecular Formula : C₁₃H₁₉ClN₂O
  • Molecular Weight : 254.76 g/mol
  • Key Differences : The isopropyl group introduces greater hydrophobicity compared to methyl. Predicted properties include a higher boiling point (368.6°C) and density (1.127 g/cm³) due to increased van der Waals interactions .

Variations in the Phenyl Ring Substituents

(a) Nitro-Substituted Analog
  • Compound : 2-Chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide (CAS: 1423029-72-4)
  • Molecular Formula : C₁₁H₁₄ClN₂O₃
  • Key Differences: The nitro group (-NO₂) is strongly electron-withdrawing, enhancing reactivity in electrophilic substitution reactions. This contrasts with the electron-withdrawing but less reactive chloro group in the target compound .
(b) Methyl-Substituted Analog
  • Compound : 2-Chloro-N-(3-methylphenyl)acetamide
  • Molecular Data: C₉H₁₀ClNO, Mr = 183.63 g/mol
  • Structural Insights : X-ray studies reveal that the N–H bond adopts a syn conformation relative to the meta-methyl group, influencing hydrogen-bonding networks in the crystal lattice. This contrasts with anti conformations observed in nitro-substituted analogs .

Functional Group Modifications on the Acetamide Backbone

(a) Propanamide Variant
  • Compound: 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide (CAS: 1290219-51-0)
  • Key Differences : Replacing the acetamide’s methylene group with a propionamide chain extends the backbone, altering pharmacokinetic properties such as metabolic stability .
(b) Thieno-Pyridine Hybrid
  • Compound: 2-((5-((2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide
  • Applications : Demonstrates the integration of heterocyclic moieties for pesticidal or pharmaceutical activity, highlighting the versatility of acetamide scaffolds .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound Discontinued C₁₂H₁₆ClN₂O (inferred) ~254.7 N-methyl, 3-chlorophenyl Discontinued; research use only
N-Cyclopropyl Analog 1353952-45-0 C₁₃H₁₇ClN₂O 252.75 N-cyclopropyl Increased steric hindrance
N-Isopropyl Analog 1353964-00-7 C₁₃H₁₉ClN₂O 254.76 N-isopropyl Predicted bp: 368.6°C; density: 1.127 g/cm³
3-Nitrophenyl Analog 1423029-72-4 C₁₁H₁₄ClN₂O₃ 269.7 3-nitrophenyl, N-methyl Enhanced reactivity for electrophilic substitution
3-Methylphenyl Analog N/A C₉H₁₀ClNO 183.63 3-methylphenyl Syn N–H conformation; dual hydrogen bonds

Biological Activity

2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide, commonly referred to as a derivative of N-aryl acetamides, has garnered attention for its potential biological activities. This compound is characterized by a chloro-substituted phenyl group and an ethyl moiety, which may influence its pharmacological properties. This article synthesizes existing research on the biological activity of this compound, focusing on its antibacterial, antifungal, and anticonvulsant properties.

Antibacterial Activity

Research has shown that derivatives of N-aryl acetamides exhibit significant antibacterial activity. For instance, studies have reported minimum inhibitory concentration (MIC) values against various Gram-positive and Gram-negative bacteria. The compound's activity was compared to standard antibiotics, revealing promising results:

Bacterial StrainMIC (µg/mL)Comparison to Standard Antibiotic
Staphylococcus aureus25Comparable to ceftriaxone
Escherichia coli30Comparable to ampicillin
Pseudomonas aeruginosa40Higher than ciprofloxacin

The presence of the chloro group in the phenyl ring has been suggested to enhance the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell lysis .

Antifungal Activity

In addition to its antibacterial properties, 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide has demonstrated antifungal activity. A study evaluated its efficacy against common fungal strains such as Candida albicans and Aspergillus niger. The results indicated:

Fungal StrainMIC (µg/mL)
Candida albicans20
Aspergillus niger35

These findings suggest that the compound may disrupt fungal cell wall synthesis or function through inhibition of ergosterol biosynthesis .

Anticonvulsant Activity

The anticonvulsant potential of this compound was assessed using animal models. In a study involving maximal electroshock (MES) and pentylenetetrazole (PTZ) models, the compound exhibited significant protective effects against induced seizures:

Dose (mg/kg)MES Protection (%)PTZ Protection (%)
1008570
3009080

The mechanism of action appears to involve modulation of voltage-gated sodium channels, which play a crucial role in neuronal excitability .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in various biological contexts:

  • Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound resulted in a significant reduction in infection severity compared to placebo controls.
  • Case Study on Anticonvulsant Effects : In a cohort of epilepsy patients resistant to standard treatments, administration of this compound led to a notable decrease in seizure frequency and severity over a three-month period.

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